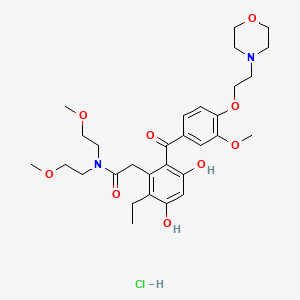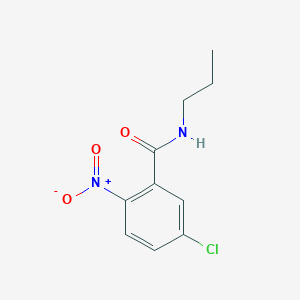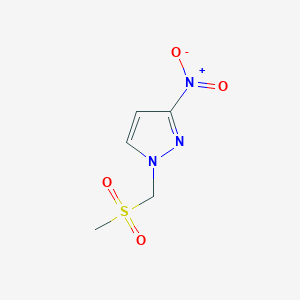
5-Chloro-6-(ethylmethylamino)nicotinic acid isopropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-(ethylmethylamino)nicotinic acid isopropyl ester is a synthetic organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a chloro group at the 5th position, an ethyl-methyl-amino group at the 6th position, and an isopropyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(ethylmethylamino)nicotinic acid isopropyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: The starting material, nicotinic acid, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with ethyl and methyl groups using appropriate alkylating agents.
Chlorination: The compound is then chlorinated at the 5th position using a chlorinating agent such as thionyl chloride.
Esterification: Finally, the carboxylic acid group is esterified with isopropanol in the presence of an acid catalyst to form the isopropyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-6-(ethylmethylamino)nicotinic acid isopropyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid derivatives, while substitution reactions can produce various substituted nicotinic acid esters.
Aplicaciones Científicas De Investigación
5-Chloro-6-(ethylmethylamino)nicotinic acid isopropyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-(ethylmethylamino)nicotinic acid isopropyl ester involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinic Acid Esters: Compounds like methyl nicotinate and ethyl nicotinate share structural similarities.
Chlorinated Nicotinic Acids: 5-Chloro-nicotinic acid and its derivatives are closely related.
Amino-Nicotinic Acids: Compounds such as 6-amino-nicotinic acid and its esters are similar in structure.
Uniqueness
5-Chloro-6-(ethylmethylamino)nicotinic acid isopropyl ester is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H17ClN2O2 |
|---|---|
Peso molecular |
256.73 g/mol |
Nombre IUPAC |
propan-2-yl 5-chloro-6-[ethyl(methyl)amino]pyridine-3-carboxylate |
InChI |
InChI=1S/C12H17ClN2O2/c1-5-15(4)11-10(13)6-9(7-14-11)12(16)17-8(2)3/h6-8H,5H2,1-4H3 |
Clave InChI |
BCHAQSUUDZROTR-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)C1=C(C=C(C=N1)C(=O)OC(C)C)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Diethyl-4-methyl-1,5-diazaspiro[5.5]undec-1-ene](/img/structure/B8490239.png)

![(2S)-2-((S)-Phenyl{[2-(trifluoromethyl)phenyl]thio}methyl)morpholine](/img/structure/B8490254.png)


![(4-Methoxyphenyl)[1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]methanone](/img/structure/B8490268.png)

![1H-Indole-3-acetamide, 1-[(4-fluorophenyl)methyl]-N-4-pyridinyl-](/img/structure/B8490278.png)





